molecular formula C10H6ClF2NO B3147747 1-chloro-5-(difluoromethoxy)isoquinoline CAS No. 630422-86-5

1-chloro-5-(difluoromethoxy)isoquinoline

Cat. No.: B3147747
CAS No.: 630422-86-5
M. Wt: 229.61 g/mol
InChI Key: DZJIESLCESDESX-UHFFFAOYSA-N
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Description

Isoquinoline, 1-chloro-5-(difluoromethoxy)- is a chemical compound with the molecular formula C10H6ClF2NO . Its average mass is 229.611 Da and its monoisotopic mass is 229.010605 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom .

Scientific Research Applications

Synthesis and Analysis

1-Chloro-isoquinoline, a derivative of Isoquinoline, has been synthesized for analysis. The synthesized 1-Chloro-isoquinoline's content was determined using different columns, and its compositions were identified by gas chromatography-mass spectrometry (Tong Jie, 2009).

Novel Acyl Transfer Catalysts

1-Chloro-5-nitroisoquinoline, derived from 1-chloroisoquinoline, has been utilized to synthesize novel acyl transfer catalysts containing isoquinoline. These catalysts were characterized by nuclear magnetic resonance, infrared spectrometry, and mass spectrometry (Chen Pei-ran, 2008).

Antitumor Activities

A derivative of 1-chloro-isoquinoline was used in the synthesis of various isoquinoline derivatives, which were then evaluated for their in vitro antitumor activities. This research represents a significant application in the field of cancer treatment and drug development (H. Hassaneen, Wagnat W. Wardkhan, Y. S. Mohammed, 2013).

Antimicrobial Agents

Different functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, including derivatives of isoquinoline, have been synthesized and evaluated for their antimicrobial properties. The compounds exhibited significant bactericidal activity, marking their potential as antimicrobial agents (A. Galán, Laura Moreno, J. Párraga, Á. Serrano, M. Sanz, D. Cortes, N. Cabedo, 2013).

Benzylated Isoquinolines

The photochemical benzylating of isoquinoline with benzyltrifluoroborate reagents, yielding benzylisoquinoline derivatives, represents another significant application. This process contributes to the synthesis of the skeleton for benzylisoquinoline alkaloids (Y. Nishigaichi, Takayuki Orimi, Kuniyoshi Koyachi, Yuuki Ohmuro, Masaaki Suzuki, 2016).

Properties

IUPAC Name

1-chloro-5-(difluoromethoxy)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-9-7-2-1-3-8(15-10(12)13)6(7)4-5-14-9/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJIESLCESDESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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